molecular formula C22H18ClN3O2 B3714808 2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE

2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE

Cat. No.: B3714808
M. Wt: 391.8 g/mol
InChI Key: HJMFHYKRJMBGHV-UHFFFAOYSA-N
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Description

2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE is a complex organic compound with a molecular formula of C22H18ClN3O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Phenoxyethyl Group: The phenoxyethyl group is introduced via nucleophilic substitution reactions, often using phenoxyethyl halides.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the benzimidazole derivative with benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share structural similarities.

    Phenoxyethyl Derivatives: Compounds like 2-phenoxyethylamine and 2-phenoxyethanol have similar functional groups.

Uniqueness

2-CHLORO-N-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]BENZAMIDE is unique due to its combination of a benzimidazole core with a phenoxyethyl group and a chlorine atom. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c23-18-11-5-4-10-17(18)21(27)25-22-24-19-12-6-7-13-20(19)26(22)14-15-28-16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMFHYKRJMBGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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